molecular formula C15H26N2O3 B13532476 N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide

N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide

Cat. No.: B13532476
M. Wt: 282.38 g/mol
InChI Key: OBPHCSPUDLFCLA-UHFFFAOYSA-N
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Description

N-hydroxy-N’-{spiro[33]heptan-1-yl}octanediamide is a compound that features a unique spirocyclic structure The spiro[33]heptane moiety is a highly strained ring system, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide typically involves the formation of the spiro[3.3]heptane core through a strain-relocating semipinacol rearrangement. This process begins with the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. Following initial nucleophilic addition to the cyclopropanone formed in situ, the resulting 1-bicyclobutylcyclopropanol intermediate undergoes a semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .

Industrial Production Methods

While specific industrial production methods for N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-1-one derivatives, while reduction could produce spiro[3.3]heptan-1-yl alcohols.

Scientific Research Applications

N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide has several applications in scientific research:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules.

    Biology: Its potential biological activity is being explored for use in drug discovery and development.

    Medicine: The compound may have therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Spiro[4.4]nonane derivatives: These compounds have a larger spirocyclic ring system.

    Bicyclo[1.1.1]pentane derivatives: These compounds feature a different type of strained ring system.

Uniqueness

N-hydroxy-N’-{spiro[3.3]heptan-1-yl}octanediamide is unique due to its specific combination of the spiro[3.3]heptane core and the octanediamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

N'-hydroxy-N-spiro[3.3]heptan-3-yloctanediamide

InChI

InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-8-11-15(12)9-5-10-15/h12,20H,1-11H2,(H,16,18)(H,17,19)

InChI Key

OBPHCSPUDLFCLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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